4-(Hydroxymethyl)piperidin-2-one
Overview
Description
4-(Hydroxymethyl)piperidin-2-one is an organic compound with the molecular formula C6H11NO2 It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)piperidin-2-one typically involves the cyclization of amino alcohols. One common method is the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization to form the piperidinone ring . Another approach involves the hydrogenation of pyridine derivatives using transition metal catalysts such as ruthenium, cobalt, or nickel .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can yield various piperidine derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)piperidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: 4-(Carboxymethyl)piperidin-2-one.
Reduction: 4-(Hydroxymethyl)piperidin-2-ol.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)piperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)piperidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the piperidinone ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom, used as a precursor in organic synthesis.
Pyrrolidine: A five-membered ring with one nitrogen atom, commonly found in natural alkaloids.
Piperazine: A six-membered ring with two nitrogen atoms, used in pharmaceuticals.
Uniqueness of 4-(Hydroxymethyl)piperidin-2-one: this compound is unique due to its hydroxymethyl group, which provides additional reactivity and potential for functionalization compared to other piperidine derivatives. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Properties
IUPAC Name |
4-(hydroxymethyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-5-1-2-7-6(9)3-5/h5,8H,1-4H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSWKQMYYTZZMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618699 | |
Record name | 4-(Hydroxymethyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53611-47-5 | |
Record name | 4-(Hydroxymethyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(hydroxymethyl)piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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